4-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-18(14-8-10-15(11-9-14)21(23)24)19-13-16-5-4-12-20(16)27(25,26)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMRGQWGMHIMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds. The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule and enhancing its three-dimensional coverage.
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization. This allows the compound to interact with its targets in various ways, leading to different biological profiles depending on the spatial orientation of substituents.
Biochemical Pathways
Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting that they may influence a range of biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Result of Action
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity, suggesting that this compound may have similar effects.
Action Environment
It is known that the biological activity of compounds can be influenced by steric factors, which could be affected by environmental conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substitutents
4-Bromo-N-(2-Nitrophenyl)Benzamide (Compound I)
- Key Features : Replaces the phenylsulfonyl-pyrrolidine moiety with a bromo-substituted benzamide and a 2-nitrophenyl group.
- Structural Differences : The absence of the pyrrolidine ring reduces conformational flexibility, while the bromo group introduces steric bulk compared to the nitro group in the target compound. Crystallographic data reveals a dihedral angle of 41.2° between the benzamide and nitrophenyl planes, contrasting with the more rigid sulfonylated pyrrolidine in the target compound .
- Implications : Reduced hydrogen-bonding capacity (due to lack of sulfonyl oxygen) may decrease solubility and target binding affinity compared to the sulfonylated analog.
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)
- Key Features : Adds a methoxy group at the 4-position of the nitrophenyl ring.
- Structural studies highlight intramolecular hydrogen bonds between the amide NH and nitro oxygen, a feature shared with the target compound’s sulfonyl-oxygen interactions .
Pyrrolidine-Based Derivatives with Pharmacological Relevance
(S)-4-(8-Amino-3-(1-(But-2-Ynoyl)Pyrrolidin-2-yl)Imidazo[1,5-a]Pyrazin-1-yl)-2-Methoxy-N-(Pyridin-2-yl)Benzamide
- Key Features: Shares a pyrrolidine backbone but replaces the phenylsulfonyl group with a but-2-ynoyl substituent.
- This compound’s BTK inhibitory activity suggests that pyrrolidine sulfonylation (as in the target compound) could similarly modulate kinase binding but with altered pharmacokinetics due to the phenylsulfonyl group’s lipophilicity .
4-Amino-N-[(1-Ethylpyrrolidin-2-yl)Methyl]-5-Ethylsulfonyl-2-Methoxy-Benzamide
- Key Features : Features an ethylsulfonyl group instead of phenylsulfonyl and a methoxy substituent.
- The amino group at the 4-position enhances solubility, contrasting with the nitro group’s electron-withdrawing effects in the target compound .
Substituent Effects on Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
